molecular formula C7H16Si B14440065 Cyclobutyl(trimethyl)silane CAS No. 73945-53-6

Cyclobutyl(trimethyl)silane

Cat. No.: B14440065
CAS No.: 73945-53-6
M. Wt: 128.29 g/mol
InChI Key: STTDSKJHZHEUIU-UHFFFAOYSA-N
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Description

Cyclobutyl(trimethyl)silane is an organosilicon compound that features a cyclobutyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl(trimethyl)silane can be synthesized through various methods. One common approach involves the reaction of cyclobutylmagnesium bromide with trimethylchlorosilane. This Grignard reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutyl(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclobutyl(trimethyl)silane involves its ability to donate hydride ions or participate in radical reactions. The silicon atom’s affinity for oxygen and fluorine makes it a versatile reagent in various chemical transformations. In radical reactions, the compound can generate silyl radicals that facilitate the reduction of functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(trimethyl)silane
  • Cyclopentyl(trimethyl)silane
  • Cyclohexyl(trimethyl)silane

Uniqueness

Cyclobutyl(trimethyl)silane is unique due to the strain in the four-membered cyclobutyl ring, which imparts distinct reactivity compared to its cyclopropyl and cyclohexyl counterparts. This strain can influence the compound’s stability and reactivity, making it a valuable reagent in specific synthetic applications .

Properties

CAS No.

73945-53-6

Molecular Formula

C7H16Si

Molecular Weight

128.29 g/mol

IUPAC Name

cyclobutyl(trimethyl)silane

InChI

InChI=1S/C7H16Si/c1-8(2,3)7-5-4-6-7/h7H,4-6H2,1-3H3

InChI Key

STTDSKJHZHEUIU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CCC1

Origin of Product

United States

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